
Disodium 5-methylisophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 5-methylisophthalate is a chemical compound with the molecular formula C9H6Na2O4. It is a disodium salt of 5-methylisophthalic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium 5-methylisophthalate can be synthesized through the neutralization of 5-methylisophthalic acid with sodium hydroxide. The reaction typically involves dissolving 5-methylisophthalic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for pH control and evaporation enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Disodium 5-methylisophthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methylisophthalic acid.
Reduction: Reduction reactions can convert it back to its corresponding alcohol derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace sodium ions under controlled conditions.
Major Products Formed:
Oxidation: 5-methylisophthalic acid.
Reduction: 5-methylbenzyl alcohol.
Substitution: Metal salts of 5-methylisophthalate.
Aplicaciones Científicas De Investigación
Disodium 5-methylisophthalate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of disodium 5-methylisophthalate involves its ability to form stable complexes with metal ions. This property is utilized in various applications, such as catalysis and drug delivery. The molecular targets include metal ions, which are coordinated by the carboxylate groups of the compound. The pathways involved include the formation of coordination bonds between the metal ions and the carboxylate groups .
Comparación Con Compuestos Similares
Disodium isophthalate: Similar in structure but lacks the methyl group.
Disodium terephthalate: Similar in structure but has a different arrangement of carboxylate groups.
Uniqueness: Disodium 5-methylisophthalate is unique due to the presence of the methyl group, which imparts different chemical properties compared to its analogs. This methyl group can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C9H6Na2O4 |
|---|---|
Peso molecular |
224.12 g/mol |
Nombre IUPAC |
disodium;5-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C9H8O4.2Na/c1-5-2-6(8(10)11)4-7(3-5)9(12)13;;/h2-4H,1H3,(H,10,11)(H,12,13);;/q;2*+1/p-2 |
Clave InChI |
PYOMABPBBGNPCT-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


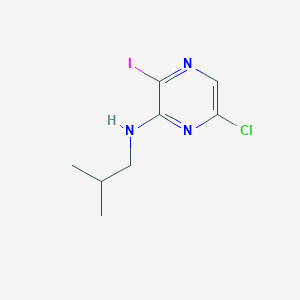

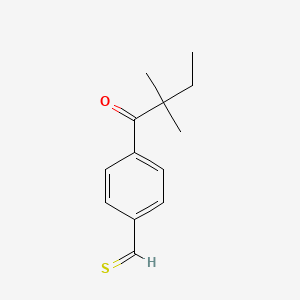
![N,N-Diethyl-3-[5-mercapto-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazol-3-yl]-benzenesulfonamide](/img/structure/B13088815.png)
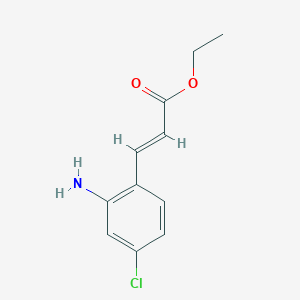
![4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13088828.png)
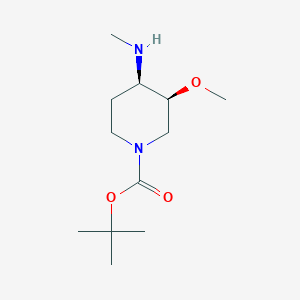

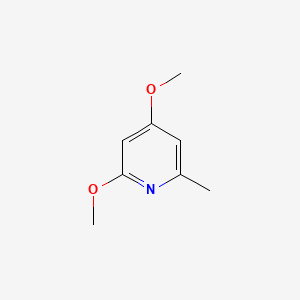
![4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088838.png)
![1'-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088845.png)

![(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B13088867.png)

